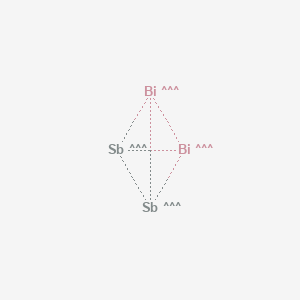
Bismuth, compd. with antimony (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, compd. with antimony (1:1) is a useful research compound. Its molecular formula is BiSb and its molecular weight is 330.740 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bismuth, compd. with antimony (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth, compd. with antimony (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oncological Applications
Bismuth and antimony compounds have shown promise in oncology, albeit with a focus on bismuth's anti-tumor activity. Early research suggests potential for these compounds in cancer treatment, highlighting the need for further exploration in this relatively undeveloped field (Tiekink, 2002).
Materials Science: Nanostructured Materials
Bismuth antimony alloys, particularly in nanostructured form, are significant for their electronic properties, which are crucial for low-temperature thermoelectrics, infrared applications, and fundamental materials science. The incorporation of nanotechnology into these materials has attracted considerable attention for both research and application purposes (Tang & Dresselhaus, 2014).
Bioinorganic Chemistry
The biocoordination chemistry of bismuth and antimony is crucial for understanding their medicinal applications. Studies have detailed the structures and interactions of these metals with proteins and enzymes, providing insights into their mechanisms of action in drugs. This knowledge is essential for the future design of new drugs (Ge & Sun, 2007).
Thermoelectric Applications
The thermoelectric performance of bismuth-antimony materials has been a subject of intense study, with efforts to increase their efficiency for power generation and cooling applications. Nanostructuring has been shown to significantly enhance the thermoelectric figure of merit, making these materials more effective for practical applications (Poudel et al., 2008).
Microwave Engineering
Bismuth-antimony alloys have applications in microwave engineering, exploiting their semi-metallic properties for the development of high-sensitivity UHF radiation detectors. Their unique electrical conductivity and semiconductor properties make them suitable for this and potentially other electronic applications (Plaksiy et al., 2001).
Mechanism of Action
Target of Action
Bismuth antimonide (BiSb) is a binary alloy of bismuth and antimony in various ratios . It is a well-known thermoelectric material and a first-generation topological insulator at ambient conditions . The primary targets of BiSb are the electronic structures within the material, specifically the conduction and valence bands .
Mode of Action
BiSb interacts with its targets by altering the energy levels of the conduction and valence bands. When bismuth is doped with antimony, the conduction band decreases in energy and the valence band increases in energy . At an antimony concentration of 4%, the two bands intersect, forming a Dirac point . Further increases in the concentration of antimony result in a band inversion, in which the energy of the valence band becomes greater than that of the conduction band at specific momenta .
Biochemical Pathways
Two structural phase transitions are found at 8.5 and 20.3 GPa . The first anomaly is caused by the formation of the Weyl semimetallic state, which is attributed to a Bi–Sb bond between layers . The subsequent two are attributed to the trigonal to tetragonal and tetragonal to cubic phase transitions .
Pharmacokinetics
It’s important to note that bisb has low solubility , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of BiSb’s action is the transformation of the material into different phases under pressure . At higher concentrations of Sb, the band gap in the surface states vanishes, and the material thus conducts at its surface . This makes BiSb a topological insulator, materials that have conducting surface states but have an insulating interior .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Bismuth, compd. with antimony (1:1) can be achieved through a simple reaction between bismuth and antimony in the presence of a reducing agent. The reducing agent can be used to facilitate the reaction and to prevent the formation of unwanted by-products. The reaction can be carried out under controlled conditions to ensure the purity and yield of the final product.", "Starting Materials": ["Bismuth", "Antimony", "Reducing agent (e.g. sodium borohydride)"], "Reaction": ["1. Weigh out the required amounts of bismuth and antimony and place them in a reaction vessel.", "2. Add the reducing agent to the reaction vessel and stir the mixture until the reducing agent is dissolved.", "3. Heat the mixture to a temperature of around 200-300°C and maintain the temperature for several hours.", "4. After the reaction is complete, allow the mixture to cool to room temperature.", "5. Filter the mixture to remove any unreacted starting materials or by-products.", "6. Wash the product with a suitable solvent to remove any impurities or residual reactants.", "7. Dry the product under vacuum or in an oven at a suitable temperature.", "8. Characterize the product using appropriate analytical techniques such as X-ray diffraction or spectroscopy."] } | |
CAS No. |
12323-19-2 |
Molecular Formula |
BiSb |
Molecular Weight |
330.740 g/mol |
IUPAC Name |
antimony;bismuth |
InChI |
InChI=1S/Bi.Sb |
InChI Key |
PEEDYJQEMCKDDX-UHFFFAOYSA-N |
SMILES |
[Sb].[Sb].[Bi].[Bi] |
Canonical SMILES |
[Sb].[Bi] |
physical_description |
Crystals; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



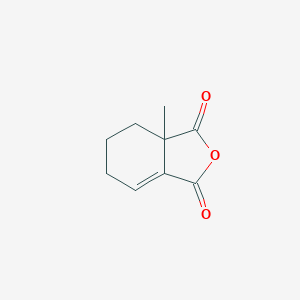

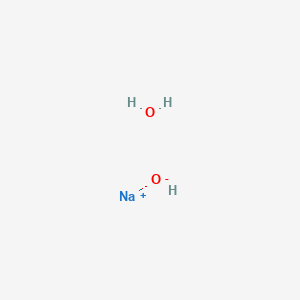


![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
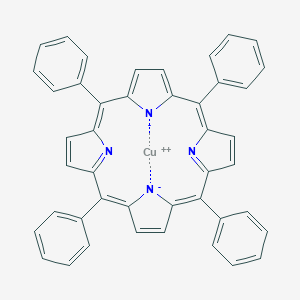
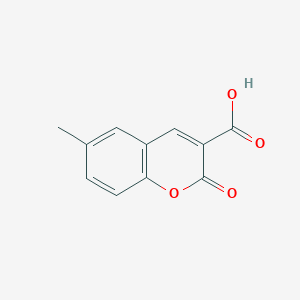
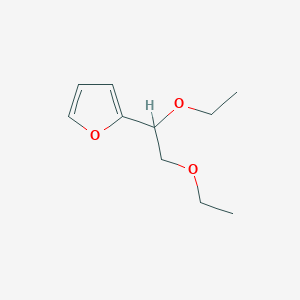
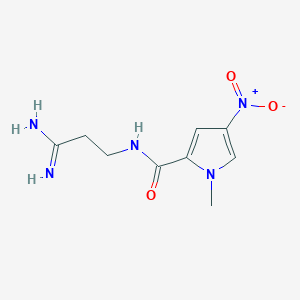
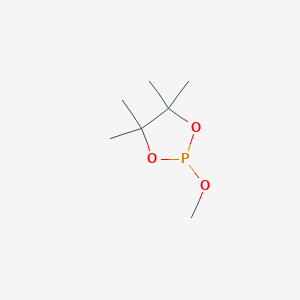
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)

